N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide - 881083-14-3

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

Catalog Number: EVT-2846294
CAS Number: 881083-14-3
Molecular Formula: C18H18Cl2N6O
Molecular Weight: 405.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid []

  • Compound Description: This compound serves as a building block for more complex pyrazolo[3,4-d]pyrimidine derivatives. Its crystal structure reveals a planar bicyclic ring system with a carboxymethyl group rotated out of plane. []
  • Relevance: This compound highlights the fundamental pyrazolo[3,4-d]pyrimidine core found in N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide. The presence of the carboxylic acid group allows for further derivatization and exploration of structure-activity relationships. []

2. 1,3-Bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane []

  • Compound Description: This compound features two pyrazolo[3,4-d]pyrimidine units linked by a propane chain. The crystal structure reveals a skewed stacking of the rings due to intramolecular π-π interactions. []
  • Relevance: This molecule showcases the versatility of the pyrazolo[3,4-d]pyrimidine scaffold for designing dimeric structures. Comparing its activity to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide could provide insights into the role of linker length and rigidity on biological activity. []

3. Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate []

  • Compound Description: This compound is another example of a simple pyrazolo[3,4-d]pyrimidine derivative. The crystal structure highlights the formation of sandwich-type structures through weak hydrogen bonds and slipped π-stacking interactions. []
  • Relevance: Similar to N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide, this compound features an ethyl acetate substituent, albeit at a different position. Comparing their properties helps understand how substituent position influences intermolecular interactions and crystal packing. []

4. 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) []

  • Compound Description: CHMFL-FLT3-213 is a potent and selective type II FLT3 kinase inhibitor designed to target FLT3-ITD mutations commonly found in AML patients. It exhibits strong inhibitory activity against FLT3-ITD and associated mutations, effectively affecting FLT3-ITD mediated signaling pathways and inducing apoptosis. []
  • Relevance: CHMFL-FLT3-213 shares the pyrazolo[3,4-d]pyrimidine core with N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide, emphasizing the potential of this scaffold for developing kinase inhibitors. Examining the structural variations between these compounds could offer insights into optimizing specificity and potency for targeting specific kinases. []

5. N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

  • Compound Description: Compound 13an is a multi-kinase inhibitor demonstrating potent activity against Src, KDR, and various kinases within the MAPK signaling pathway. It exhibits strong anti-TNBC activity both in vitro and in vivo, coupled with good pharmacokinetic properties and low toxicity. []

6. Poly[[tetra­methano­lbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-tri­chloro­phen­yl)-4,5-di­hydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]–diethyl ether–methanol (1/1/2)] []

  • Compound Description: This complex molecule represents a polymeric structure with pyrazolo[3,4-d]pyrimidine units coordinated to sodium ions through oxygen and nitrogen atoms. The crystal structure reveals the spatial orientation of the pyrazolo[3,4-d]pyrimidine system relative to the trichlorophenyl and pyridine rings. []
  • Relevance: This compound highlights the potential for incorporating the pyrazolo[3,4-d]pyrimidine scaffold into metal-organic frameworks. While structurally more complex than N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide, it exemplifies the diverse structural possibilities and potential applications of this heterocyclic system. []

7. 4,6,7,8-tetrahydro-1H-imidazo[1,2-a]pyrazolo[3,4-d]pyrimidin-7-ones and 1,4,6,7,8,9-hexahydropyrazolo[3',4':4,5]pyrimido[2,1-c][1,2,4]triazin-7-ones []

  • Compound Description: This group of compounds, particularly 8-benzyl-1-(2,5-dichlorophenyl)-4,6,7,8-tetrahydro-1H-imidazo[1,2-a]pyrazolo[3,4-d]pyrimidin-7-one, exhibits promising antiplatelet activity, inhibiting ADP- and collagen-induced platelet aggregation. The 2,5-dichlorophenyl side chain appears crucial for this activity, likely due to its lipophilic and/or steric properties. []
  • Relevance: While structurally distinct from N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide, these compounds showcase the potential of modifying the pyrazolo[3,4-d]pyrimidine core by fusing additional heterocyclic rings, such as imidazole or triazine, to achieve specific biological activities. []

Properties

CAS Number

881083-14-3

Product Name

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide

Molecular Formula

C18H18Cl2N6O

Molecular Weight

405.28

InChI

InChI=1S/C18H18Cl2N6O/c19-14-7-6-12(8-15(14)20)26-17-13(9-23-26)16(21-10-22-17)24-25-18(27)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,25,27)(H,21,22,24)

InChI Key

CLQXSOGWSVALGH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.